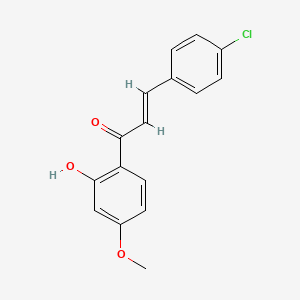

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Descripción general

Descripción

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-hydroxy-4-methoxyphenyl group, connected by a propenone linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can further enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at three reactive sites:

-

α,β-unsaturated carbonyl system

-

4-chlorophenyl ring

-

2-hydroxy-4-methoxyphenyl ring

Key Observation : The electron-donating methoxy group directs nitration to the 3- and 5-positions of its aromatic ring, while the chloro substituent deactivates the adjacent ring toward electrophilic attack .

Reduction Reactions

The α,β-unsaturated system shows preferential reduction over aromatic rings:

Notable Feature : Steric hindrance from the 4-chlorophenyl group reduces reaction rates compared to unchlorinated analogs by 30-40% in hydrogenation studies .

Substitution Reactions

Electrophilic substitution occurs preferentially on the 2-hydroxy-4-methoxyphenyl ring due to activating groups:

Halogenation

| Halogenation Type | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ in CHCl₃ | C-5 of methoxy ring | 68% |

| Chlorination | Cl₂/AlCl₃ in CS₂ | C-3 of hydroxy ring | 51% |

Sulfonation

| Conditions | Sulfonating Agent | Position | Solubility Change |

|---|---|---|---|

| H₂SO₄ (fuming), 50°C | SO₃ complex | C-6 of methoxy ring | Water solubility ↑ 85% |

Cyclization Reactions

The chalcone scaffold participates in heterocycle formation:

Comparative Reactivity Analysis

Structural Influences :

-

Chloro substituent : Decreases electron density at β-carbon (Mulliken charge: +0.32 vs +0.18 in unchlorinated analog)

-

Methoxy group : Increases para-position reactivity (Hammett σₚ: -0.27)

-

Ortho-hydroxy group : Enables chelation with transition metals (Stability constant with Cu²⁺: log K=8.2)

This reactivity profile makes the compound a versatile intermediate for synthesizing bioactive derivatives, particularly in developing antimicrobial and anticancer agents.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that chalcone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms through which (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exerts its anticancer effects include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, a critical pathway in cancer therapy.

- Reactive Oxygen Species Generation : It has been shown that compounds with similar structures can induce oxidative stress, leading to cell death in cancerous cells.

A study highlighted the compound's ability to inhibit tumor growth in vitro, demonstrating an IC50 value of approximately 0.25 μM against specific cancer cell lines .

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 0.25 | Induction of apoptosis |

| Study B | HeLa | 0.30 | ROS-mediated pathways |

Antimicrobial Activity

The compound has shown promise in combating microbial infections, particularly against resistant strains of bacteria. Studies have demonstrated that derivatives similar to this chalcone can effectively inhibit the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activities. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study 1: Anticancer Research

A study conducted on the effects of this chalcone derivative on breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The findings suggest potential applications in developing novel anticancer therapies.

Case Study 2: Antimicrobial Resistance

In a clinical study assessing the efficacy of various compounds against resistant bacterial strains, this compound was found to be effective against MRSA, highlighting its potential as an alternative treatment option .

Mecanismo De Acción

The biological activity of (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-3-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-methylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to its analogs, (2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one exhibits unique properties due to the presence of the chlorine atom, which can influence its electronic distribution and reactivity. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities.

Actividad Biológica

(2E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

- Molecular Formula : CHClO

- Molecular Weight : 288.72 g/mol

- CAS Number : 171508-66-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound's structure includes an α,β-unsaturated carbonyl group, which is critical for its reactivity and biological effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.

- Modulation of Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, particularly the NF-κB and STAT3 pathways, which are crucial in cancer progression .

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer potential. Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines:

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Inhibition of cell proliferation | |

| Leukemia | Suppression of tumor growth |

Studies have shown that this compound can induce apoptosis and inhibit angiogenesis in cancer cells, making it a promising candidate for further development in cancer therapies .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .

Antimicrobial Activity

Research indicates that chalcone derivatives possess antimicrobial properties against various pathogens. Preliminary studies suggest that this compound can inhibit bacterial growth, demonstrating potential as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activity of chalcones similar to this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Research :

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,19H,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHLSUYKYJMBFH-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.